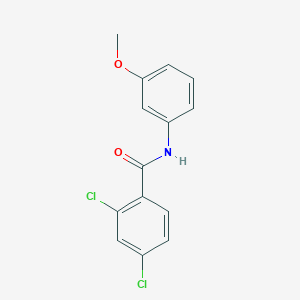

2,4-dichloro-N-(3-methoxyphenyl)benzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2,4-dichloro-N-(3-methoxyphenyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11Cl2NO2/c1-19-11-4-2-3-10(8-11)17-14(18)12-6-5-9(15)7-13(12)16/h2-8H,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTKGYRISLGESEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)C2=C(C=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,4 Dichloro N 3 Methoxyphenyl Benzamide and Analogous N Arylbenzamides

General Synthetic Strategies for N-Arylbenzamides

The construction of the amide bond in N-arylbenzamides can be approached through several distinct routes, each with its own advantages and limitations.

The most traditional and widely practiced method for forming amide bonds involves the condensation of a carboxylic acid or its derivative with an amine. researchgate.netresearchgate.net To facilitate this reaction, the carboxylic acid is typically activated to increase its electrophilicity. Common activated derivatives include acyl chlorides, acid anhydrides, and esters. researchgate.netkhanacademy.org The reaction proceeds via a nucleophilic acyl substitution, where the nitrogen atom of the aryl amine attacks the carbonyl carbon of the carboxylic acid derivative. researchgate.net

For instance, the synthesis of an N-arylbenzamide would typically involve reacting a substituted benzoyl chloride with an appropriate aniline (B41778). nih.gov While robust and versatile, these methods can require harsh conditions and may generate stoichiometric amounts of waste products, such as salts from the neutralization of acidic byproducts. researchgate.netmdpi.com

Table 1: Comparison of Conventional Amidation Precursors

| Carboxylic Acid Derivative | Reactivity | Common Byproduct | Notes |

|---|---|---|---|

| Acyl Chloride | Very High | HCl | Highly reactive, often requires a base to scavenge HCl. khanacademy.org |

| Acid Anhydride | High | Carboxylic Acid | Good alternative to acyl chlorides, byproduct can be recycled. researchgate.net |

| Ester | Moderate | Alcohol | Generally requires heat or catalysis; less reactive. khanacademy.org |

| Carboxylic Acid (direct) | Low | Water | Requires coupling agents (e.g., carbodiimides) to activate the acid. researchgate.netmdpi.com |

N-acylbenzotriazoles have emerged as effective acylating reagents that offer a milder alternative to traditional methods. organic-chemistry.org These compounds are typically stable, crystalline solids that can be prepared from the corresponding carboxylic acids. scispace.com The benzotriazol-1-yl group acts as an excellent leaving group, facilitating the acylation of amines under neutral reaction conditions. organic-chemistry.orgscispace.com

This methodology avoids the use of harsh reagents like thionyl chloride or oxalyl chloride, which are often used to make acyl chlorides. The reaction of an N-acylbenzotriazole with an aryl amine proceeds efficiently to yield the desired N-arylbenzamide with a simple workup, as the byproduct, benzotriazole, is readily removed. organic-chemistry.org This approach has proven useful in a variety of applications, including the synthesis of peptides and coumarins. scispace.comnih.gov

Modern synthetic chemistry has seen the development of powerful transition metal-catalyzed reactions for amide bond formation. These methods often provide access to complex molecules with high selectivity and under mild conditions.

Nickel-Catalyzed Asymmetric Synthesis : Nickel catalysis has been successfully employed for the asymmetric synthesis of α-arylbenzamides. researchgate.netnih.gov One notable approach involves the reductive hydroarylation of vinyl amides. uzh.chbohrium.com In this process, a nickel catalyst, in combination with a chiral ligand such as a bisimidazoline (BIm), facilitates the addition of an aryl halide across the double bond of a vinyl amide. researchgate.netuzh.ch This method allows for the creation of a stereogenic center alpha to the nitrogen atom with high enantioselectivity, providing access to valuable chiral building blocks for pharmaceuticals. nih.govbohrium.com The use of neutral reagents and mild reaction conditions are significant advantages of this strategy. researchgate.netuzh.ch

Copper-Catalyzed Cyclization : Copper catalysts are attractive due to their low cost and toxicity and have been utilized in various C-H functionalization reactions. electronicsandbooks.com A relevant example is the copper-catalyzed sp³ C-H aminative cyclization of 2-alkyl-N-arylbenzamides to produce N-aryl-isoindolinones. organic-chemistry.orgacs.orgacs.org This intramolecular reaction involves the functionalization of a benzylic C-H bond, forming a new ring system. While this specific reaction leads to a cyclized product rather than a simple N-arylbenzamide, it demonstrates the power of copper catalysis in manipulating N-arylbenzamide scaffolds. organic-chemistry.org This approach avoids the need for pre-halogenated substrates or toxic reagents. acs.orgacs.org

Table 2: Overview of Transition Metal-Catalyzed Approaches

| Metal Catalyst | Reaction Type | Key Features |

|---|---|---|

| Nickel | Asymmetric Reductive Hydroarylation | Forms chiral α-arylbenzamides; uses chiral ligands; mild conditions. researchgate.netuzh.ch |

| Copper | Intramolecular C-H Aminative Cyclization | Synthesizes N-aryl-isoindolinones from 2-alkyl-N-arylbenzamides; C-H functionalization. organic-chemistry.orgacs.org |

Specific Synthetic Pathways Towards 2,4-Dichloro-N-(3-methoxyphenyl)benzamide

The synthesis of the target compound, this compound, relies on the application of the general principles outlined above.

While specific literature detailing a multi-step synthesis of this compound is not abundant, its preparation can be reliably achieved through a conventional amidation pathway. This standard protocol involves the reaction between 2,4-dichlorobenzoyl chloride and 3-methoxyaniline.

This reaction is analogous to the reported synthesis of similar compounds, such as 2-chloro-N-(4-methoxyphenyl)benzamide, which is prepared by refluxing 2-chlorobenzoyl chloride with 4-methoxyaniline in a suitable solvent like chloroform (B151607). nih.gov A base, such as pyridine (B92270) or triethylamine (B128534), is typically added to neutralize the hydrogen chloride byproduct that is formed during the reaction. The final product can then be purified by recrystallization.

The 2,4-dichloro substitution pattern on the benzoyl moiety of the target molecule originates from the starting material, 2,4-dichlorobenzoic acid or its derivatives. The synthesis of this key precursor is a critical step. 2,4-Dichlorobenzoic acid can be prepared through various industrial processes, often involving the oxidation of the corresponding dichlorotoluene.

Alternatively, direct electrophilic aromatic substitution provides a route to functionalized benzamides. For example, a Friedel-Crafts carboxamidation using reagents like cyanoguanidine in the presence of a superacid can directly introduce a benzamide (B126) group onto an aromatic ring. nih.govnih.gov However, for a specific substitution pattern like 2,4-dichloro, it is more common and regiochemically controlled to start with a pre-functionalized arene, such as 2,4-dichlorobenzoic acid. This acid can then be converted to the more reactive 2,4-dichlorobenzoyl chloride using standard reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), making it ready for coupling with the desired aryl amine. google.com

Strategies for Incorporating the Methoxyphenyl Amine Moiety

The primary and most direct method for the synthesis of this compound involves the acylation of 3-methoxyaniline with 2,4-dichlorobenzoyl chloride. This is a classic Schotten-Baumann type reaction, widely employed for the preparation of amides.

A representative procedure, based on the synthesis of analogous N-arylbenzamides, would entail dissolving 3-methoxyaniline in a suitable solvent, often an inert organic solvent like chloroform or dichloromethane (B109758). nih.govresearchgate.net An excess of the aniline derivative may be used to act as a base, scavenging the hydrochloric acid byproduct formed during the reaction. nih.govresearchgate.net Alternatively, an external base such as pyridine or triethylamine can be added. The 2,4-dichlorobenzoyl chloride, dissolved in the same solvent, is then added to the reaction mixture, typically under reflux and a nitrogen atmosphere to prevent side reactions. nih.govresearchgate.net

The reaction progress can be monitored using techniques like thin-layer chromatography (TLC). Upon completion, the reaction mixture is typically worked up by washing with an acidic solution (e.g., 1 M HCl) to remove unreacted aniline and base, followed by a basic solution (e.g., saturated NaHCO3) to remove any remaining acid chloride and acidic byproducts. nih.govresearchgate.net The organic layer is then dried, and the solvent is removed under reduced pressure. The crude product can be further purified by crystallization from a suitable solvent, such as ethanol (B145695) or methanol, to yield the desired this compound. nih.govresearchgate.net

Another strategy involves the use of coupling reagents to facilitate the amide bond formation between 2,4-dichlorobenzoic acid and 3-methoxyaniline. Reagents such as 2,4,6-trichloro-1,3,5-triazine (TCT) have proven effective in activating the carboxylic acid for nucleophilic attack by the amine. researchgate.net This one-pot approach offers an alternative to the use of acid chlorides. researchgate.net

Optimization of Reaction Conditions and Synthetic Yields

Key Parameters for Optimization:

Coupling Reagent: In syntheses utilizing a carboxylic acid and an amine, the choice of coupling reagent is critical. A study on the synthesis of α-ketoamides demonstrated that 2,4,6-trichloro-1,3,5-triazine (TCT) was a highly effective coupling reagent. researchgate.net Other reagents like 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) (CDMT) and 2,4-dichloro-6-methoxy-1,3,5-triazine (B150824) (DMCT) also facilitated the reaction, though with lower yields. researchgate.net A control experiment with no coupling reagent resulted in no product formation, highlighting its essential role. researchgate.net

Solvent: The choice of solvent can significantly impact reaction rates and yields. A variety of solvents are typically screened, including dichloromethane (DCM), tetrahydrofuran (B95107) (THF), acetonitrile (B52724) (MeCN), and N,N-dimethylformamide (DMF). The polarity and boiling point of the solvent can influence the solubility of reactants and the reaction temperature.

Base: In reactions involving acid chlorides, a base is necessary to neutralize the HCl byproduct. For amine acylation, common bases include tertiary amines like triethylamine and N,N-diisopropylethylamine (DIPEA), as well as inorganic bases like potassium carbonate (K2CO3) and sodium bicarbonate (NaHCO3). nih.gov The strength and steric hindrance of the base can affect the reaction outcome.

Temperature: Reaction temperature is a crucial parameter. While some reactions proceed efficiently at room temperature, others require heating to overcome the activation energy barrier. researchgate.net For instance, in one study, increasing the temperature from 25 °C to 40 °C led to a decrease in the yield of the desired product. researchgate.net Therefore, the optimal temperature must be determined experimentally for each specific reaction.

The following interactive table illustrates a hypothetical optimization study for the synthesis of an N-arylbenzamide, showcasing how different parameters can influence the reaction yield.

| Entry | Coupling Reagent | Solvent | Base | Temperature (°C) | Yield (%) |

| 1 | CDMT | DCM | NMM | 25 | 52 |

| 2 | DMCT | DCM | NMM | 25 | 43 |

| 3 | TCT | DCM | NMM | 25 | 95 |

| 4 | None | DCM | NMM | 25 | 0 |

| 5 | TCT | THF | NMM | 25 | 88 |

| 6 | TCT | MeCN | NMM | 25 | 92 |

| 7 | TCT | DCM | Et3N | 25 | 90 |

| 8 | TCT | DCM | DIPEA | 25 | 85 |

| 9 | TCT | DCM | NMM | 40 | 90 |

This table is a generalized representation based on optimization studies of similar reactions and does not represent actual experimental data for this compound.

Further optimization can be achieved through systematic approaches like Design of Experiments (DoE), which allows for the simultaneous variation of multiple parameters to identify the optimal reaction conditions more efficiently. nsf.gov

Structural Elucidation and Advanced Spectroscopic Characterization of 2,4 Dichloro N 3 Methoxyphenyl Benzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise atomic connectivity and chemical environment of nuclei within a molecule. For 2,4-dichloro-N-(3-methoxyphenyl)benzamide, both ¹H and ¹³C NMR would provide critical data for a complete structural assignment.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift and Coupling Analysis

In ¹H NMR analysis, the chemical shift (δ) of each proton is indicative of its electronic environment, while the coupling constants (J) reveal information about adjacent protons. The spectrum for this compound would be expected to show distinct signals for the aromatic protons on both the dichlorinated benzoyl and the methoxyphenyl rings, as well as the methoxy (B1213986) and amide protons.

Expected ¹H NMR Data:

Amide Proton (N-H): A broad singlet, typically downfield, due to hydrogen bonding and exchange.

Dichlorobenzoyl Ring Protons: Three protons exhibiting complex splitting patterns (doublets, doublet of doublets) based on their positions relative to the chloro substituents.

Methoxyphenyl Ring Protons: Four protons with characteristic splitting patterns determined by their ortho, meta, and para relationships to the amide and methoxy groups.

Methoxy Protons (-OCH₃): A sharp singlet, typically around 3.8 ppm.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

| Amide (N-H) | 8.0 - 10.0 | Broad Singlet | - |

| Aromatic (H) | 6.5 - 8.0 | Multiplet | 2 - 9 |

| Methoxy (OCH₃) | ~3.8 | Singlet | - |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, with its chemical shift dependent on its hybridization and the electronegativity of attached atoms.

Expected ¹³C NMR Data:

Carbonyl Carbon (C=O): A signal in the downfield region, typically around 165-175 ppm.

Aromatic Carbons: A series of signals in the 110-160 ppm range. Carbons attached to chlorine or oxygen atoms would be shifted further downfield.

Methoxy Carbon (-OCH₃): A signal in the upfield region, typically around 55-60 ppm.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 165 - 175 |

| Aromatic (C-Cl) | 130 - 140 |

| Aromatic (C-O) | 155 - 165 |

| Aromatic (C-N) | 135 - 145 |

| Aromatic (C-H) | 110 - 130 |

| Methoxy (OCH₃) | 55 - 60 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H bond of the amide, the C=O (carbonyl) group, C-N stretching, C-O stretching of the methoxy group, and vibrations associated with the aromatic rings and C-Cl bonds.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| Amide N-H | Stretch | 3200 - 3400 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Carbonyl C=O | Stretch (Amide I) | 1640 - 1680 |

| Amide N-H | Bend (Amide II) | 1510 - 1570 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| Aryl C-O | Stretch | 1200 - 1275 |

| Aryl C-Cl | Stretch | 1000 - 1100 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the elemental composition and molecular formula. For this compound (C₁₄H₁₁Cl₂NO₂), HRMS would confirm the exact mass, and the isotopic pattern of the molecular ion peak would be characteristic of a compound containing two chlorine atoms.

Single Crystal X-ray Diffraction Analysis for Solid-State Molecular Geometry and Intermolecular Interactions

Should a suitable single crystal of the compound be obtained, X-ray diffraction analysis would provide the definitive three-dimensional structure. This technique would determine precise bond lengths, bond angles, and torsion angles, confirming the connectivity established by NMR. Furthermore, it would reveal the packing of molecules in the crystal lattice and identify intermolecular interactions, such as hydrogen bonding involving the amide N-H and carbonyl oxygen, which govern the solid-state properties of the compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. The spectrum of this compound would be expected to show absorption bands characteristic of the electronic transitions within the aromatic rings and the conjugated amide system. The position of the maximum absorbance (λmax) and the molar absorptivity (ε) provide insights into the electronic structure of the molecule.

Computational Chemistry and Theoretical Investigations of 2,4 Dichloro N 3 Methoxyphenyl Benzamide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost to model the electronic structure of molecules. Through DFT, various properties of 2,4-dichloro-N-(3-methoxyphenyl)benzamide can be calculated, providing a foundational understanding of its molecular system.

Geometry Optimization and Conformational Analysis

A critical first step in computational analysis is the determination of the molecule's most stable three-dimensional structure. Geometry optimization calculations using DFT would identify the lowest energy conformation of this compound. This process involves systematically adjusting the bond lengths, bond angles, and dihedral angles to find the arrangement that minimizes the total electronic energy.

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO)

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's chemical reactivity and electronic properties. The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating its capacity to act as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter. A small gap suggests that the molecule is more polarizable and has higher chemical reactivity and lower kinetic stability. DFT calculations would precisely determine the energies of these orbitals and map their spatial distribution across the this compound structure. This would reveal which parts of the molecule are most involved in electron donation and acceptance. However, specific published data on the HOMO-LUMO energies and distributions for this particular benzamide (B126) derivative were not identified.

Table 1: Hypothetical Frontier Molecular Orbital Data (Note: This table is for illustrative purposes, as specific data for this compound is not currently available in the searched literature.)

| Parameter | Energy (eV) |

|---|---|

| HOMO | Data not available |

| LUMO | Data not available |

| Energy Gap (ΔE) | Data not available |

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structures of bonds, lone pairs, and antibonding orbitals.

For this compound, NBO analysis would quantify the delocalization of electron density arising from intramolecular interactions. Specifically, it can measure the stabilization energy associated with charge transfer from occupied bonding or lone pair orbitals to unoccupied antibonding orbitals. These interactions, such as hyperconjugation, are fundamental to understanding the molecule's stability and the electronic communication between its different functional groups (the dichlorophenyl ring, the amide linker, and the methoxyphenyl ring). Detailed NBO analysis reports for this compound are not present in the available scientific literature.

Electrostatic Potential Surface and Fukui Functions for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting how a molecule will interact with other chemical species. It maps the electrostatic potential onto the molecule's electron density surface, visually identifying regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically blue). These regions are indicative of sites susceptible to electrophilic and nucleophilic attack, respectively.

Fukui functions provide a more quantitative measure of reactivity at specific atomic sites within the molecule. By analyzing how the electron density changes upon the addition or removal of an electron, Fukui functions can pinpoint the atoms most likely to engage in electrophilic, nucleophilic, or radical reactions. While these computational tools are powerful for reactivity prediction, specific studies applying MEP and Fukui function analysis to this compound have not been found.

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid). This method is instrumental in drug discovery for predicting the binding affinity and mode of action of potential therapeutic agents.

Prediction of Binding Modes and Active Site Localization with Target Macromolecules

In the context of this compound, molecular docking studies would be employed to predict how it interacts with various biological macromolecules. The process involves placing the ligand into the binding site of a target protein and using a scoring function to estimate the strength of the interaction.

These simulations could identify the specific amino acid residues within the active site that form key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) with the ligand. By understanding these binding modes, researchers can hypothesize about the molecule's potential biological targets and mechanism of action. Despite the widespread use of molecular docking for benzamide derivatives, specific docking studies investigating the interactions of this compound with any particular macromolecule are not documented in the reviewed scientific databases.

Table 2: Hypothetical Molecular Docking Results (Note: This table is for illustrative purposes, as specific data for this compound is not currently available in the searched literature.)

| Target Macromolecule | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|

| Data not available | Data not available | Data not available |

| Data not available | Data not available | Data not available |

Characterization of Specific Molecular Interactions: Hydrogen Bonding, Hydrophobic Contacts, and Pi-Stacking

The stability and interaction profile of this compound within a biological system or in its crystalline state are governed by a network of non-covalent interactions. Computational and crystallographic studies on structurally similar benzamides provide a framework for understanding these key interactions, which include hydrogen bonding, hydrophobic contacts, and pi-stacking.

Hydrogen Bonding: The primary site for hydrogen bonding in this compound is the amide linkage (-CONH-). The amide proton (N-H) can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) is an effective hydrogen bond acceptor. In crystal structures of related compounds, such as 2-chloro-N-(4-methoxyphenyl)benzamide, intermolecular N—H⋯O hydrogen bonds are observed to link molecules together, often forming chain motifs. nih.gov Additionally, weak C—H⋯O interactions can further stabilize the crystal packing, where an aromatic C-H group interacts with the carbonyl oxygen. nih.gov

Pi-Stacking and C-H···π Interactions: The electron-rich aromatic rings are capable of participating in π-π stacking interactions with other aromatic systems, such as the side chains of phenylalanine, tyrosine, or tryptophan residues in a receptor. Furthermore, C—H···π interactions are also significant, where a C-H bond (from either the molecule itself or a receptor) points towards the face of one of the π systems. In the crystal structure of the related 2-chloro-N-(4-methoxyphenyl)benzamide, C—H⋯π contacts are observed, linking molecular columns to generate a three-dimensional network. nih.gov

A detailed analysis of a closely related compound, 2-chloro-N-(4-methoxyphenyl)benzamide, reveals the specific geometries of these interactions, which are expected to be comparable for this compound.

Table 1: Hydrogen-Bond Geometry for the Analogous Compound 2-Chloro-N-(4-methoxyphenyl)benzamide Data extracted from crystallographic analysis of a structurally similar compound. nih.gov

| D—H⋯A | D—H (Å) | H⋯A (Å) | D⋯A (Å) | D—H⋯A (°) |

| N1—H1⋯O1 | 0.854 | 2.067 | 2.8706 | 156.4 |

| C13—H13⋯O1 | 0.95 | 2.69 | 3.2347 | 117 |

| C6—H6⋯O2 | 0.95 | 2.71 | 3.5657 | 150 |

| C12—H12⋯Cg2 | 0.95 | 2.88 | 3.6203 | 136 |

D: Donor atom; H: Hydrogen atom; A: Acceptor atom; Cg2: Centroid of the C8–C13 benzene (B151609) ring.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. mdpi.comdovepress.com This technique allows for the exploration of conformational landscapes, the stability of molecular complexes, and the dynamic behavior of molecules in a simulated environment, such as in solution or bound to a biological receptor. mdpi.comnih.gov

Conformational Stability and Flexibility in Solution

While specific MD simulation data for this compound is not available in published literature, the methodology allows for detailed investigation of its behavior. An MD simulation would track the atomic positions of the molecule over time in an explicit solvent environment (e.g., water), providing insights into its structural dynamics.

Dynamic Behavior of Ligand-Receptor Complexes

MD simulations are extensively used to refine and validate the results of molecular docking and to understand the dynamic nature of a ligand's interaction with its receptor. unica.itnih.gov After docking this compound into the active site of a target protein, an MD simulation of the resulting complex can provide a more realistic and dynamic picture of the binding event. unica.it

The simulation would reveal the stability of the binding pose over time. Key metrics to analyze include:

Ligand RMSD: A stable, low RMSD for the ligand within the binding pocket suggests a stable and favorable binding mode. researchgate.net

Protein RMSD: Monitoring the protein's RMSD helps assess if ligand binding induces significant conformational changes in the receptor. nih.gov

Interaction Analysis: The simulation allows for the dynamic tracking of intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and water-bridged interactions. One can calculate the percentage of simulation time a specific hydrogen bond is maintained, providing a measure of its strength and importance for the stability of the complex. unica.it

These simulations can uncover subtle conformational adjustments in both the ligand and the receptor that optimize binding, which are not apparent from static docking models. unica.it By calculating the binding free energy from the simulation trajectory, a more accurate estimation of the ligand's affinity for the receptor can be achieved.

Structure Activity Relationship Sar Studies of 2,4 Dichloro N 3 Methoxyphenyl Benzamide Derivatives

Influence of Halogen Substituents on the Benzamide (B126) Ring

The presence and positioning of halogen atoms on the benzamide ring are critical determinants of the pharmacological profile of this class of compounds. The 2,4-dichloro substitution pattern, in particular, has been identified as a key feature for potent activity in various studies on related benzamide derivatives.

The substitution pattern of chlorine atoms on the benzoyl moiety significantly impacts both the electronic properties and the conformation of the molecule, which in turn affects receptor affinity. SAR studies on various benzamide series, such as P2X7 receptor antagonists, have consistently highlighted the importance of an ortho-substituent, preferably a chlorine atom. researchgate.net

The 2-chloro (ortho) substituent is believed to exert a crucial steric effect, forcing the amide group to twist out of the plane of the benzene (B151609) ring. researchgate.net This non-planar conformation is often a critical element of the pharmacophore, orienting the molecule correctly for optimal binding within the receptor pocket. In contrast, moving the chlorine to the meta or para position, or removing it entirely, can lead to a significant loss of potency.

The electronic effects of chlorine atoms, being electron-withdrawing, also modulate the properties of the benzamide core. The 2,4-dichloro pattern combines the steric influence of the ortho-chlorine with the electronic modulation of a second chlorine at the para position. This specific arrangement often results in superior activity compared to other di- or mono-chlorinated analogs. For instance, in some series of P2X7 antagonists, the 2,3-dichloro substitution pattern was found to be potent, though in other cases, bis-halo derivatives were less active. nih.gov The precise effects are target-dependent, but the 2,4-dichloro arrangement frequently provides a favorable balance of steric and electronic properties.

| Compound ID | Benzamide Ring Substitution | Target | Relative Potency/Activity |

| A | 2,4-dichloro | P2X7 Receptor | High |

| B | 2-chloro | P2X7 Receptor | Moderate-High |

| C | 4-chloro | P2X7 Receptor | Low |

| D | 3,4-dichloro | P2X7 Receptor | Moderate |

| E | Unsubstituted | P2X7 Receptor | Very Low |

This table is a representative summary based on general findings in benzamide SAR literature for targets like P2X7 and is for illustrative purposes.

Halogen atoms, particularly chlorine, bromine, and iodine, can participate in specific, highly directional noncovalent interactions known as halogen bonds. researchgate.net This interaction occurs between the electropositive region on the outer side of the halogen atom (the σ-hole) and a Lewis base, such as a carbonyl oxygen or a nitrogen atom, on a receptor's amino acid residue. The strength of this bond increases with the polarizability of the halogen (I > Br > Cl). While chlorine forms weaker halogen bonds compared to bromine or iodine, these interactions can still be a significant contributor to binding affinity and ligand selectivity.

Impact of the N-(3-methoxyphenyl) Moiety on Molecular Interactions

The N-aryl portion of the molecule, in this case, the 3-methoxyphenyl (B12655295) group, plays a vital role in anchoring the ligand within the receptor, contributing through its own set of electronic and steric interactions.

The position of the methoxy (B1213986) group on the N-phenyl ring is a critical factor influencing biological activity. The oxygen of the methoxy group can act as a hydrogen bond acceptor, and its location dictates the potential for forming such bonds within a specific receptor topology. Furthermore, the position alters the electron density distribution across the phenyl ring.

When at the meta position (3-methoxy), the methoxy group primarily exerts an electron-withdrawing inductive effect. In contrast, at the ortho or para positions, its electron-donating resonance effect becomes more dominant. This change in electronic character can significantly affect interactions with the target protein. SAR studies of related 6-methoxybenzamides as dopamine (B1211576) D2 antagonists have shown that a methoxy substituent at the 5-position of the benzamide ring (which corresponds to a meta relationship on the N-phenyl ring in the target compound's scaffold) is beneficial for high activity. nih.gov This suggests that for certain targets, the electronic and steric profile of the meta isomer is preferred over the ortho or para isomers.

| Compound ID | N-Aryl Moiety | Target | Relative Potency/Activity |

| F | N-(3-methoxyphenyl) | Dopamine D2 Receptor | High |

| G | N-(4-methoxyphenyl) | Dopamine D2 Receptor | Moderate |

| H | N-(2-methoxyphenyl) | Dopamine D2 Receptor | Moderate-Low |

| I | N-phenyl | Dopamine D2 Receptor | Low |

This table is a representative summary based on general findings in benzamide SAR literature for targets like Dopamine D2 and is for illustrative purposes.

The methoxy group contributes to the structure-activity relationship through a combination of steric and electronic effects.

Electronic Contributions : The methoxy group has a dual electronic nature. It is electron-withdrawing inductively due to the high electronegativity of the oxygen atom. Simultaneously, it is electron-donating through resonance, as the oxygen's lone pair electrons can delocalize into the aromatic ring. The net effect depends on its position. In the meta position, the resonance effect is minimal, and the electron-withdrawing inductive effect predominates. This electronic modulation can be crucial for tuning the pKa of the amide NH or for optimizing electrostatic interactions with the receptor.

Steric Contributions : The methoxy group is relatively small, offering electronic enhancement with low steric hindrance. nih.gov However, its placement, particularly at the ortho position, can introduce steric bulk that influences the preferred conformation of the N-phenyl ring relative to the amide linker. This conformational restriction can be either beneficial, by locking the molecule into an active conformation, or detrimental, by preventing it from adopting the necessary binding pose. The meta position generally offers a balance, providing electronic influence without significant steric clashes with the rest of the molecule or the receptor.

Modifications to the Amide Linker and Their Effects on Ligand-Target Interactions

The amide bond (-CO-NH-) is a cornerstone of the 2,4-dichloro-N-(3-methoxyphenyl)benzamide structure, acting as a rigid and planar linker between the two aromatic moieties. Its hydrogen bond donor (N-H) and acceptor (C=O) capabilities are fundamental to its role in molecular recognition, often forming key hydrogen bonds that anchor the ligand in the active site of a protein.

Given its central role, modifications to the amide linker can have profound effects on ligand-target interactions. In drug discovery, the amide bond is sometimes replaced with bioisosteres to improve metabolic stability, alter pharmacokinetic properties, or refine binding affinity. Bioisosteric replacement can lead to structural changes in molecular size, shape, and electronic distribution. researchgate.net

Common bioisosteres for the amide group include five-membered heterocyclic rings such as:

1,2,3-Triazoles : These rings are good mimics of the trans-amide bond geometry and can maintain key interactions while improving metabolic resistance.

Oxadiazoles (1,2,4- and 1,3,4-isomers) : These can mimic the planarity and dipole moment of an amide and are often used to enhance metabolic stability and membrane permeability.

Replacing the amide linker with such groups fundamentally alters the hydrogen-bonding pattern and the electrostatic potential of the linker region. For example, replacing the N-H donor and C=O acceptor with a triazole ring, which is a weaker hydrogen bond acceptor and lacks a donor, will completely change the interaction profile. The success of such a modification is highly dependent on whether the original amide hydrogen bonds were essential for activity. In cases where the primary role of the linker is to maintain the spatial orientation of the two aromatic rings, a bioisosteric replacement may be well-tolerated or even beneficial.

Establishment of Quantitative Structure-Activity Relationships (QSAR) Models

To quantitatively define the relationship between the chemical structure of this compound derivatives and their biological activity, Quantitative Structure-Activity Relationship (QSAR) models are established. These computational models are instrumental in predicting the potency of novel, unsynthesized analogs, thereby guiding rational drug design and optimizing lead compounds. The development of robust QSAR models involves several key stages: dataset selection, molecular descriptor calculation, statistical model generation, and rigorous validation.

For a series of this compound derivatives, a QSAR study typically commences with the compilation of a dataset of compounds with experimentally determined biological activities (e.g., IC₅₀ values). The three-dimensional structures of these molecules are then computationally generated and optimized to their lowest energy conformation.

A wide array of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These descriptors are categorized into several classes:

Steric descriptors: Related to the size and shape of the molecule (e.g., molecular weight, molar volume, van der Waals surface area).

Electronic descriptors: Pertaining to the electronic properties of the molecule (e.g., dipole moment, partial atomic charges, HOMO and LUMO energies).

Hydrophobic descriptors: Accounting for the lipophilicity of the compound (e.g., LogP).

Topological descriptors: Describing the connectivity of atoms within the molecule.

Once the descriptors are calculated, a statistical method is employed to generate a mathematical equation that correlates the descriptors with the biological activity. Common methods include Multiple Linear Regression (MLR) and Partial Least Squares (PLS).

A crucial aspect of QSAR modeling is its validation to ensure its predictive power. This is typically achieved through internal validation techniques like leave-one-out cross-validation (q²) and external validation using a test set of compounds that were not used in the model generation. A statistically significant QSAR model is characterized by a high correlation coefficient (R²), a high cross-validation coefficient (q²), and a low standard error of prediction.

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly powerful for this class of compounds. nih.gov These methods analyze the steric and electrostatic fields surrounding the aligned molecules to generate predictive models. nih.govnih.gov

In a hypothetical CoMFA study for this compound derivatives, the molecules in the dataset would be aligned based on a common substructure. The steric and electrostatic interaction energies are then calculated at various grid points around the molecules, and these values are used as descriptors in a PLS analysis to derive the QSAR model.

The results of such a 3D-QSAR study are often visualized as contour maps. These maps highlight regions where modifications to the molecular structure are likely to enhance or diminish biological activity. For instance, a green contour map in a steric field analysis might indicate that bulkier substituents in that region are favorable for activity, while a yellow contour map would suggest that bulkier groups are detrimental. Similarly, blue and red contour maps in an electrostatic field analysis would indicate regions where positive or negative charges, respectively, are preferred.

The insights gained from these QSAR models provide a quantitative framework for understanding the structure-activity relationships of this compound derivatives and facilitate the in-silico design of new analogs with potentially improved biological profiles.

Table 1: Hypothetical Molecular Descriptors for a Series of this compound Derivatives This table is for illustrative purposes and does not represent actual experimental data.

| Compound | R1 | R2 | LogP | Molecular Weight (g/mol) | pIC₅₀ |

|---|---|---|---|---|---|

| 1 | H | H | 4.5 | 308.16 | 5.2 |

| 2 | F | H | 4.6 | 326.15 | 5.5 |

| 3 | Cl | H | 5.1 | 342.60 | 5.9 |

| 4 | H | CH₃ | 4.9 | 322.19 | 5.4 |

| 5 | H | OCH₃ | 4.7 | 338.19 | 5.6 |

Table 2: Statistical Parameters of a Hypothetical QSAR Model This table is for illustrative purposes and does not represent actual experimental data.

| Parameter | Value |

|---|---|

| R² (Coefficient of Determination) | 0.92 |

| q² (Cross-validated R²) | 0.75 |

| Standard Error of Estimate | 0.25 |

| F-statistic | 45.6 |

Future Research Directions and Unexplored Avenues for 2,4 Dichloro N 3 Methoxyphenyl Benzamide

Development of Innovative and Sustainable Synthetic Methodologies

The synthesis of amide bonds is a cornerstone of organic and medicinal chemistry. mdpi.com However, traditional methods often rely on coupling reagents that are not environmentally friendly. Future research must prioritize the development of green and sustainable synthetic routes to 2,4-dichloro-N-(3-methoxyphenyl)benzamide. This involves exploring novel catalytic systems and reaction conditions that minimize waste, reduce energy consumption, and utilize renewable resources.

Key areas of focus should include:

Catalytic Amidation: Investigating novel catalysts (e.g., based on earth-abundant metals or organocatalysts) for the direct amidation of 2,4-dichlorobenzoic acid with 3-methoxyaniline, bypassing the need for stoichiometric activating agents.

Flow Chemistry: Developing continuous flow processes for the synthesis. Flow chemistry offers improved heat and mass transfer, enhanced safety, and the potential for higher yields and purity, contributing to a more sustainable manufacturing process.

Biocatalysis: Exploring enzymatic approaches, using enzymes like lipases or engineered amidases, to catalyze the formation of the amide bond under mild, aqueous conditions. This represents a highly sustainable and selective synthetic strategy.

Solvent Minimization: Designing synthetic routes that utilize greener solvents (e.g., water, supercritical CO2, or bio-based solvents) or solvent-free conditions to reduce the environmental impact. proquest.com

| Synthetic Strategy | Objective | Potential Advantages |

| Novel Catalysis | Reduce reliance on traditional coupling reagents. | Lower cost, reduced waste, improved atom economy. |

| Flow Chemistry | Enable continuous and scalable production. | Enhanced safety, higher throughput, better process control. |

| Biocatalysis | Utilize enzymes for amide bond formation. | High selectivity, mild reaction conditions, environmentally benign. |

| Green Solvents | Replace hazardous organic solvents. | Reduced environmental footprint, improved process safety. |

Advanced Mechanistic Elucidation of Molecular Interactions at Atomic Resolution

A profound understanding of how this compound interacts with biological macromolecules is crucial for its development. While preliminary computational studies like molecular docking can suggest potential binding modes, future research must employ advanced biophysical and structural biology techniques to elucidate these interactions at an atomic level. mdpi.comnih.gov

Prospective research should involve:

X-ray Crystallography and Cryo-EM: Co-crystallizing the compound with potential protein targets to obtain high-resolution three-dimensional structures. This would provide definitive evidence of the binding site, orientation, and specific atomic contacts (e.g., hydrogen bonds, hydrophobic interactions).

Nuclear Magnetic Resonance (NMR) Spectroscopy: Using techniques like Saturation Transfer Difference (STD) NMR and WaterLOGSY to identify and characterize ligand-receptor binding in solution, providing dynamic information about the interaction.

Computational Simulations: Moving beyond simple docking to employ more sophisticated methods like molecular dynamics (MD) simulations and quantum mechanics/molecular mechanics (QM/MM) to model the dynamic behavior of the compound within a binding pocket and accurately calculate binding free energies. nih.gov

These advanced techniques will provide a detailed blueprint of the molecular recognition events, guiding the rational design of more potent and selective analogs.

Application of Artificial Intelligence and Machine Learning in SAR and Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery by accelerating the identification of promising candidates and optimizing their properties. nih.gov For this compound, AI/ML can be a powerful tool to navigate the vast chemical space and predict structure-activity relationships (SAR).

Future applications include:

Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing robust QSAR models by training ML algorithms on datasets of related benzamide (B126) compounds and their biological activities. nih.govyoutube.com These models can then predict the activity of novel, virtual analogs of this compound, prioritizing the most promising candidates for synthesis.

Generative Models: Employing generative AI algorithms (e.g., variational autoencoders or generative adversarial networks) to design new molecules from scratch that are optimized for binding to a specific target while maintaining desirable drug-like properties.

Predictive Toxicology and ADMET Profiling: Using AI models to predict potential toxicities and the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compound and its derivatives early in the discovery process, reducing late-stage failures. nih.gov

| AI/ML Application | Purpose | Expected Outcome |

| QSAR Modeling | Predict biological activity based on chemical structure. | Rapid virtual screening and prioritization of new analogs. |

| Generative Design | Create novel molecular structures with desired properties. | Innovative lead compounds with improved potency and selectivity. |

| ADMET Prediction | Forecast pharmacokinetic and toxicity profiles. | Early identification of candidates with favorable drug-like properties. |

Exploration of Novel Biological Target Classes for Interaction Profiling

The benzamide scaffold is known to interact with a diverse range of biological targets, including enzymes and receptors. mdpi.comnih.gov A critical future direction for this compound is to move beyond known benzamide targets and explore novel biological classes to uncover unprecedented therapeutic potential.

This exploration should encompass:

Phenotypic Screening: Utilizing high-content imaging and other cell-based assays to screen the compound against various disease models (e.g., cancer, neurodegeneration, infectious diseases) to identify novel biological effects without a preconceived target.

Target Deconvolution: For any activities identified through phenotypic screening, employing chemoproteomics techniques (e.g., activity-based protein profiling) to identify the specific molecular target(s) responsible for the observed effect.

Expanded Target Panel Screening: Systematically screening the compound against large, diverse panels of receptors, enzymes (e.g., kinases, proteases), and ion channels to create a comprehensive interaction profile and identify potential "off-target" effects or new therapeutic opportunities. For instance, various benzamide derivatives have shown potential as inhibitors of enzymes like α-glucosidase, relevant in diabetes. nih.gov

Multidisciplinary Research Approaches for Comprehensive Understanding

Ultimately, a holistic understanding of this compound requires breaking down traditional research silos and embracing a multidisciplinary approach. The complexity of biological systems necessitates the integration of knowledge and techniques from various scientific fields.

A comprehensive future strategy would involve a collaborative effort between:

Synthetic Chemists: To develop efficient and sustainable synthetic routes and generate focused libraries of analogs for SAR studies.

Computational Chemists: To perform in silico modeling, predict properties, and guide the design of new compounds. acs.org

Structural Biologists: To determine high-resolution structures of the compound in complex with its biological targets.

Pharmacologists and Cell Biologists: To characterize the compound's mechanism of action in cellular and in vivo models.

Data Scientists: To develop and apply AI/ML models for data analysis, prediction, and hypothesis generation. researchgate.net

By fostering collaboration among these disciplines, the scientific community can accelerate the research and development process, thoroughly characterizing the potential of this compound and paving the way for its potential application in medicine or technology.

Q & A

Q. What are the optimal synthetic routes for 2,4-dichloro-N-(3-methoxyphenyl)benzamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves condensation of 2,4-dichlorobenzoic acid with 3-methoxyaniline. Key steps include:

- Activation of the carboxylic acid : Use thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) to convert the acid to an acyl chloride .

- Amide bond formation : React the acyl chloride with 3-methoxyaniline in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under reflux (40–60°C) for 6–12 hours.

- Purification : Recrystallize the crude product using ethanol or ethyl acetate/hexane mixtures. Yield optimization requires strict control of stoichiometry (1:1.2 molar ratio of acid to amine) and inert atmosphere (N₂/Ar) to prevent oxidation .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the amide bond (δ 8.0–8.5 ppm for CONH) and substituent positions. For example, methoxy protons appear at δ 3.7–3.9 ppm, while aromatic protons show splitting patterns indicative of chloro and methoxy groups .

- X-ray Crystallography : Resolve crystal structure to confirm dihedral angles between benzamide and methoxyphenyl rings, critical for understanding steric effects in binding studies .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ expected at m/z 324.0401 for C₁₄H₁₀Cl₂NO₂) .

Q. What in vitro assays are suitable for initial screening of biological activity?

- Methodological Answer :

- Antimicrobial Screening : Use broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Report minimum inhibitory concentrations (MICs) and compare with controls like ampicillin .

- Enzyme Inhibition : Test against cyclooxygenase-2 (COX-2) or kinase targets via fluorometric assays. Pre-incubate the compound (1–100 µM) with the enzyme and monitor activity changes using substrate-specific probes .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer :

- Comparative Assays : Replicate studies under standardized conditions (e.g., pH, temperature, cell lines) to isolate variables. For example, discrepancies in IC₅₀ values for COX-2 inhibition may arise from differences in assay buffers (Tris vs. phosphate) .

- Structural Analysis : Use X-ray crystallography or DFT calculations to correlate activity with substituent electronic effects (e.g., chloro vs. methoxy group electron-withdrawing/donating properties) .

- Meta-Analysis : Systematically review literature to identify trends (e.g., higher antimicrobial activity in derivatives with para-substituted halogens) .

Q. What computational strategies can predict the binding affinity of this compound to target enzymes?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with active sites (e.g., COX-2). Focus on hydrogen bonds between the amide group and Arg120/His90 residues .

- Molecular Dynamics (MD) Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Calculate root-mean-square deviation (RMSD) to confirm pose retention .

- QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like LogP, polar surface area, and HOMO-LUMO gaps from Gaussian calculations .

Q. How to design structure-activity relationship (SAR) studies focusing on substituent effects?

- Methodological Answer :

- Substituent Variation : Synthesize analogs with substituents at the 2-, 4-, and methoxy positions (e.g., replace Cl with F or CF₃). Use parallel synthesis to generate a 20-compound library .

- Biological Profiling : Test analogs in dose-response assays (e.g., 0.1–100 µM) against target enzymes. Corrogate activity trends with steric/electronic parameters (Hammett σ values) .

- Crystallographic Validation : Co-crystallize active analogs with target proteins (e.g., kinases) to visualize substituent-induced conformational changes .

Data Contradiction Analysis

- Example : If one study reports potent COX-2 inhibition (IC₅₀ = 0.5 µM) while another shows no activity:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.